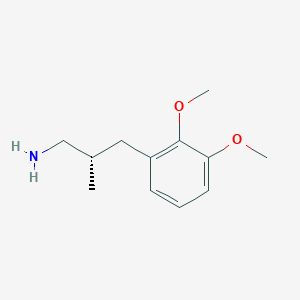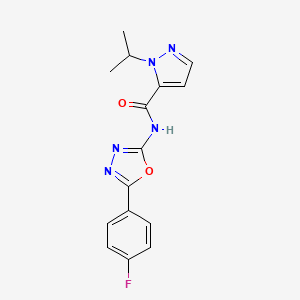
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-isopropyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C15H14FN5O2 and its molecular weight is 315.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of similar compounds, highlighting the importance of the pyrazole and oxadiazole moieties, have been detailed in studies. For instance, the synthesis of novel fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs has been reported, demonstrating a rational approach adopted for the synthesis of these compounds using both conventional heating and microwave irradiation techniques. These compounds were evaluated for their antimicrobial activity and cytotoxicity, with certain compounds showing potent antibacterial and antifungal activities (Desai et al., 2016).
Biological Evaluation
- The biological evaluation of related compounds, such as pyrazole-sulfonamide derivatives, has been conducted to assess their antiproliferative activities. These studies have shown that certain derivatives exhibit promising activities against cell lines, indicating the potential for these compounds to be developed into therapeutic agents (Mert et al., 2014).
Potential Antipsychotic Agents
- A series of novel potential antipsychotic agents based on the 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols structure has been synthesized and evaluated. These compounds, unlike clinically available antipsychotic agents, did not interact with dopamine receptors but reduced spontaneous locomotion in mice, suggesting a unique mechanism of action (Wise et al., 1987).
Antitubercular Activity
- The discovery of novel antitubercular analogues, incorporating the 1,3,4-oxadiazole and pyrazole moieties, has been reported. These compounds have shown significant activity against Mycobacterium tuberculosis, offering a potential pathway for the development of new antitubercular drugs (Ahsan et al., 2012).
properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2/c1-9(2)21-12(7-8-17-21)13(22)18-15-20-19-14(23-15)10-3-5-11(16)6-4-10/h3-9H,1-2H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARYSCVSRJPEIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

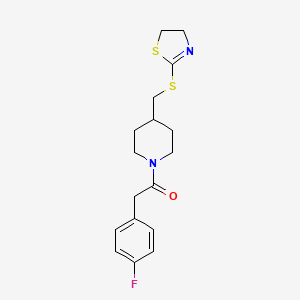
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pivalamide](/img/structure/B2442009.png)
![Benzo[d]thiazol-2-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2442010.png)
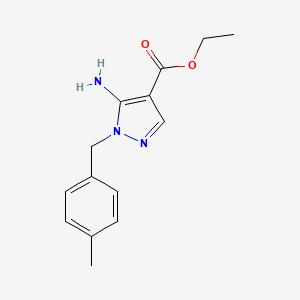
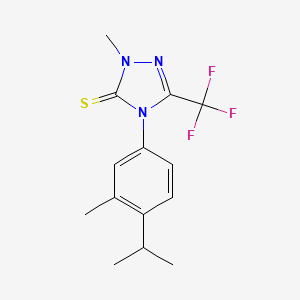
![2,3-dimethoxy-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2442013.png)
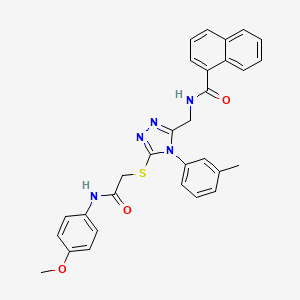
![6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B2442019.png)
![N-(3-bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2442021.png)

![1'-(2,6-Difluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2442024.png)


